Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate
Description
Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate is a benzoate ester derivative featuring a methylene bridge connecting the 4-position of the benzoate moiety to a 2-oxopyridine ring. This compound combines the lipophilic benzoate ester group with a heterocyclic 2-oxopyridine system, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)12-7-5-11(6-8-12)10-15-9-3-2-4-13(15)16/h2-9H,10H2,1H3 |
InChI Key |
MNAKFWOGBQCNIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=CC=CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-pyridone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridinone moiety to a pyridine ring.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce pyridine derivatives.
Scientific Research Applications
Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinone moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is distinguished by its 2-oxopyridinylmethyl substituent. Comparisons with structurally related compounds highlight key differences (Table 1):
Table 1: Structural Comparison of Methyl Benzoate Derivatives
- Heterocycle Aromaticity : The 2-oxopyridine ring in the target compound retains aromaticity, enabling π-π stacking interactions, whereas pyrrolidine-based analogs (e.g., ) lack aromaticity but feature amide-like 2-oxo groups for hydrogen bonding .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
- Solubility : The target compound’s methylene linker and aromatic 2-oxopyridine may reduce aqueous solubility compared to ethyl-linked analogs but enhance membrane permeability .
- Spectroscopy : While direct NMR data for the target are unavailable, analogs suggest distinct shifts. For example, the benzoate aromatic protons in methyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)benzoate resonate at δ 8.10–7.99 , whereas halogenated pyridine derivatives () may show downfield shifts due to electron-withdrawing effects.
Biological Activity
Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and other relevant pharmacological effects, supported by data tables and research findings.
Chemical Structure
This compound can be structurally represented as follows:
This compound features a benzoate moiety linked to a pyridinone structure, which is known for contributing to various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. In one investigation, the compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0048 |
These results demonstrate that the compound is particularly potent against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown promising antifungal activity. In vitro studies have assessed its efficacy against various fungal strains.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 |
| Fusarium oxysporum | 0.039 |
The compound's antifungal properties further establish its potential as a therapeutic agent in treating infections caused by resistant strains .
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity. This action is consistent with the behavior observed in similar compounds containing pyridinone structures .
Case Study 1: Efficacy Against Drug-resistant Strains
A recent clinical study investigated the efficacy of this compound against drug-resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited growth but also reduced biofilm formation, a critical factor in chronic infections.
Case Study 2: Synergistic Effects with Other Antibiotics
Another study explored the synergistic effects of this compound when combined with traditional antibiotics. The combination therapy showed enhanced antibacterial activity, suggesting that this compound could be utilized in combination treatments to overcome resistance mechanisms in bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
